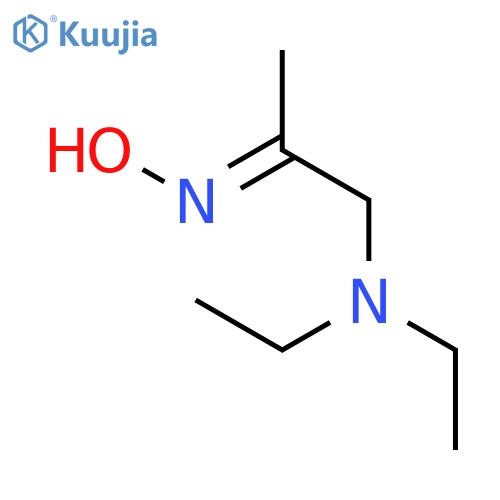Cas no 673-20-1 (N-1-(diethylamino)propan-2-ylidenehydroxylamine)

673-20-1 structure
商品名:N-1-(diethylamino)propan-2-ylidenehydroxylamine
N-1-(diethylamino)propan-2-ylidenehydroxylamine 化学的及び物理的性質
名前と識別子
-
- 2-Propanone, 1-(diethylamino)-, oxime
- N-1-(diethylamino)propan-2-ylidenehydroxylamine
- AKOS000308003
- (NE)-N-[1-(diethylamino)propan-2-ylidene]hydroxylamine
- (2E)-1-(DIETHYLAMINO)ACETONEOXIME
- (2E)-N,N-diethyl-2-(hydroxyimino)propan-1-amine
- 1-(DIETHYLAMINO)ACETONE OXIME
- 673-20-1
- EN300-228227
- N-[1-(diethylamino)propan-2-ylidene]hydroxylamine
- (2E)-1-(DIETHYLAMINO)ACETONE OXIME
- STK301761
-
- MDL: MFCD03419344
- インチ: InChI=1S/C7H16N2O/c1-4-9(5-2)6-7(3)8-10/h10H,4-6H2,1-3H3/b8-7+
- InChIKey: VIBCCTKMRUFZKP-BQYQJAHWSA-N
- ほほえんだ: CCN(CC)CC(=NO)C
計算された属性
- せいみつぶんしりょう: 144.12638
- どういたいしつりょう: 144.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- PSA: 35.83
N-1-(diethylamino)propan-2-ylidenehydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026184-1g |
1-(Diethylamino)propan-2-one oxime |
673-20-1 | 1g |
£144.00 | 2022-03-01 | ||
| Enamine | EN300-228227-0.05g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
| Enamine | EN300-228227-1.0g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
| Enamine | EN300-228227-2.5g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
| Enamine | EN300-228227-1g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-228227-0.1g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
| Enamine | EN300-228227-0.5g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 0.5g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-228227-10g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 10g |
$3131.0 | 2023-09-15 | ||
| Enamine | EN300-228227-5.0g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 5.0g |
$2110.0 | 2024-06-20 | |
| Enamine | EN300-228227-0.25g |
N-[1-(diethylamino)propan-2-ylidene]hydroxylamine |
673-20-1 | 95% | 0.25g |
$670.0 | 2024-06-20 |
N-1-(diethylamino)propan-2-ylidenehydroxylamine 関連文献
-
1. A spectroscopic study of the protonation of porphins and corrolesR. Grigg,R. J. Hamilton,M. L. Jozefowicz,C. H. Rochester,R. J. Terrell,H. Wickwar J. Chem. Soc. Perkin Trans. 2 1973 407
673-20-1 (N-1-(diethylamino)propan-2-ylidenehydroxylamine) 関連製品
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
